molecular formula C15H12N2 B14121079 6-Methyl-4-phenylcinnoline CAS No. 21039-72-5

6-Methyl-4-phenylcinnoline

Cat. No.: B14121079
CAS No.: 21039-72-5
M. Wt: 220.27 g/mol
InChI Key: AAUUBEYAXBUHPZ-UHFFFAOYSA-N
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Description

6-Methyl-4-phenylcinnoline is an organic compound with the molecular formula C15H12N2. It belongs to the cinnoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-phenylcinnoline typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzophenone with acetophenone derivatives under acidic conditions, followed by cyclization to form the cinnoline core. The reaction conditions often include the use of strong acids like sulfuric acid or polyphosphoric acid to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of greener synthesis routes to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-4-phenylcinnoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the cinnoline ring to dihydrocinnoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydrocinnoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-4-phenylcinnoline in biological systems involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it may inhibit key enzymes involved in cellular metabolism, further contributing to its bioactivity .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-4-phenylcinnoline is unique due to the presence of both a methyl and a phenyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.

Properties

CAS No.

21039-72-5

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

6-methyl-4-phenylcinnoline

InChI

InChI=1S/C15H12N2/c1-11-7-8-15-13(9-11)14(10-16-17-15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

AAUUBEYAXBUHPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=NC=C2C3=CC=CC=C3

Origin of Product

United States

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